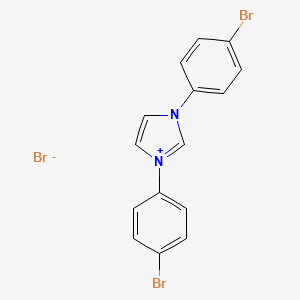![molecular formula C18H22N2O2 B3323253 4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene CAS No. 162844-58-8](/img/structure/B3323253.png)
4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of a similar compound, “4-[4’-(6-Hydroxyhexyloxy)phenylazo]benzoic acid (6AzCOOH)”, has been described in a research paper . The process involves several steps, starting with the reaction of 4-aminobenzoic acid with NaNO2 in HCl, followed by the addition of phenol and NaOH. The product is then reacted with 6-chloro-1-hexanol, K2CO3, and KI in DMSO. The resulting compound is then refluxed with KOH, C2H5OH, and H2O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-[4’-(6-Hydroxyhexyloxy)phenylazo]benzoic acid (6AzCOOH)” have been described in detail in a research paper . The reactions involve several steps, including the formation of an azo compound and subsequent reactions to introduce the hydroxyhexyloxy groups .Aplicaciones Científicas De Investigación
Photoresponsive Supramolecular Azopolymers
4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene is used in creating photoresponsive supramolecular azopolymers. These polymers, including poly(esterimide)s and poly(etherimide)s, leverage hydrogen bonds with azochromophores like 4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene. These supramolecular films exhibit photoresponsive behavior useful in applications like holographic recording (Schab-Balcerzak et al., 2015).
Azopolyimide Membranes for Gas Separation
This compound is also pivotal in the development of azopolyimide membranes for controlled gas separation. These membranes exhibit a high stability of cis isomers and a significant difference in permeability for gases like CO2 and O2 when exposed to light. Such properties make them suitable for applications requiring long-term stability of photoinduced properties, particularly in controlled dosing of gases (Nocoń-Szmajda et al., 2021).
Light-Induced Optical Anisotropy
In the field of optics, 4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene is used in studying light-induced anisotropy in polymers. This application is significant in developing materials for advanced optical devices and holographic storage technologies (Schab-Balcerzak et al., 2008).
Thermally Driven Cis-Trans Isomerization
The compound also plays a role in exploring thermally driven cis-trans isomerization in solid state, particularly when dispersed in polymer matrices. This research is vital for understanding the behavior of azochromophores in different environments and their potential applications in material science (Bujak et al., 2019).
Supramolecular Self-Assembly
Finally, 4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene is instrumental in the supramolecular self-assembly process. This process is key in the development of novel materials with applications ranging from nanotechnology to bioengineering (Ma et al., 2017).
Direcciones Futuras
The future directions for research on “4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene” and related compounds could involve further exploration of their photomechanical properties . The ability of these compounds to change shape in response to light makes them potentially useful in a variety of applications, including medical devices, memory devices, and artificial muscles .
Propiedades
IUPAC Name |
6-(4-phenyldiazenylphenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-14-6-1-2-7-15-22-18-12-10-17(11-13-18)20-19-16-8-4-3-5-9-16/h3-5,8-13,21H,1-2,6-7,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZUZTHHGVMSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)](/img/structure/B3323268.png)
